Methanol, (dimethylphosphino)-
Description
The compound "Methanol, (dimethylphosphino)-" (CAS name: Methanol, (dimethylphosphino)-; IUPAC name: (dimethylphosphino)methanol) is an organophosphorus derivative of methanol. It features a dimethylphosphino group (-P(CH₃)₂) attached to the hydroxyl-bearing carbon of methanol.
Properties
IUPAC Name |
dimethylphosphanylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9OP/c1-5(2)3-4/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUAEICXNJUARS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9OP | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187457 | |
| Record name | Methanol, (dimethylphosphino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.08 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33796-25-7 | |
| Record name | Methanol, (dimethylphosphino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033796257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanol, (dimethylphosphino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanol, (dimethylphosphino)- typically involves the reaction of methanol with a dimethylphosphine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Common catalysts include transition metal complexes that can activate the methanol and dimethylphosphine for the coupling reaction.
Industrial Production Methods
Industrial production of methanol, (dimethylphosphino)- may involve large-scale chemical reactors where methanol and dimethylphosphine are combined under high pressure and temperature. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the pure compound.
Chemical Reactions Analysis
Baseline Reactivity of Methanol
Methanol (CHOH) undergoes three primary reaction types:
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Oxidation : Forms formaldehyde (CHO), formic acid (HCOOH), and CO under catalytic or thermal conditions .
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Dehydration : Produces dimethyl ether (DME) over acidic catalysts like γ-AlO at 290°C (70% conversion) .
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Esterification : Reacts with carboxylic acids to form methyl esters (e.g., methyl acetate) .
Analogous Organophosphorus Reactivity
While not directly studied here, organophosphorus compounds often exhibit:
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Ligand Properties : Phosphine groups (e.g., –P(CH)) coordinate to transition metals, influencing catalytic cycles .
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Nucleophilic Substitution : The –OH group in methanol could be replaced by phosphorus-containing moieties in synthesis.
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Acid-Base Behavior : The phosphino group may deprotonate methanol’s –OH, forming phosphine oxides (e.g., CHOP(O)(CH)) under oxidative conditions.
Gaps in Available Data
The provided sources lack explicit references to "Methanol, (dimethylphosphino)-". Key limitations include:
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No kinetic or thermodynamic data for reactions involving this compound.
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No characterization (e.g., NMR, IR) or computational studies.
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No industrial or laboratory applications documented.
Recommended Pathways for Further Research
To address this gap, consult:
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Specialized Organophosphorus Chemistry Journals : e.g., Phosphorus, Sulfur, and Silicon and the Related Elements.
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Catalysis Studies : Investigate its potential as a ligand in methanol-to-olefins (MTO) or DME synthesis .
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Theoretical Calculations : Use density functional theory (DFT) to predict reaction barriers, as done for methanol/DME pathways in zeolites .
Scientific Research Applications
Methanol, (dimethylphosphino)- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound can be used in biochemical studies to investigate the role of phosphine groups in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor for drug development.
Industry: It is utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methanol, (dimethylphosphino)- involves its interaction with molecular targets such as enzymes and receptors. The dimethylphosphino group can form coordination bonds with metal centers in enzymes, affecting their activity. Additionally, the compound can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, general comparisons between methanol and other solvents or organophosphorus compounds can be inferred from the context of antimicrobial activity and toxicological profiles.
Methanol vs. Petroleum Ether Extracts
highlights antimicrobial activity of methanol and petroleum ether extracts from Phoma sp. URM 7221. Key differences include:
Methanol’s polarity enables efficient extraction of polar compounds like phenolics, while petroleum ether preferentially isolates non-polar terpenes and steroids. The lower Rf values of methanol extracts suggest stronger interactions with polar stationary phases in TLC .
Toxicological Profiles
references methanol’s toxicological data from the U.S. EPA HPV Challenge Program. Organophosphorus analogs (e.g., phosphine derivatives) are typically more toxic due to their reactivity with biological thiols and enzymes, but this remains speculative without direct evidence.
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